N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with methoxy groups and a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds with a 1,3,5-triazine core are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. The 1,3,5-triazine core is a versatile scaffold that can form multiple hydrogen bonds, enhancing its binding affinity to various biological targets . The presence of the ethoxy and fluorobenzene groups may further modulate this interaction, leading to changes in the target’s function .
Biochemical Pathways
Compounds with a similar structure have been shown to influence various biochemical pathways, including signal transduction, enzymatic reactions, and gene expression .
Pharmacokinetics
The compound’s solubility, stability, and permeability can be influenced by its chemical structure, which includes a 1,3,5-triazine core and various functional groups .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the nature of its interaction with these targets. Potential effects could include changes in cellular signaling, alterations in gene expression, or modulation of enzymatic activity .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH, while its efficacy could be modulated by interactions with other molecules in the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is then reacted with N-methylmorpholine to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This intermediate is further reacted with 4-ethoxy-3-fluorobenzenesulfonamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Condensation Reactions: The compound can act as a condensing agent in the formation of amides and esters from carboxylic acids and amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include N-methylmorpholine, carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) under controlled temperature and pH conditions to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are often used in further synthetic applications or as intermediates in the production of more complex molecules.
Scientific Research Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives are investigated for their pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A similar compound used as a coupling reagent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative used in organic synthesis.
Uniqueness
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to its specific substitution pattern on the triazine ring and the presence of the sulfonamide group
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O5S/c1-4-24-11-6-5-9(7-10(11)15)25(20,21)16-8-12-17-13(22-2)19-14(18-12)23-3/h5-7,16H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFFXXLDVSPKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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